1-Benzhydryl-3-benzoylurea
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Overview
Description
1-Benzhydryl-3-benzoylurea is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydryl group and a benzoylurea moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-benzoylurea can be synthesized using the modified Schotten-Baumann method. This involves the reaction of benzhydrylamine with benzoyl isocyanate under controlled conditions. The reaction typically requires an organic solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-benzoylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzhydryl and benzoyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Benzhydryl ketones and benzoyl derivatives.
Reduction: Benzhydrylamine and benzoyl amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-benzoylurea involves its interaction with cellular targets, leading to the inhibition of specific pathways:
Molecular Targets: The compound targets enzymes involved in cell proliferation, such as succinate dehydrogenase, which plays a role in the mitochondrial electron transport chain.
Pathways Involved: By inhibiting succinate dehydrogenase, the compound disrupts the mitochondrial function, leading to reduced ATP production and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Benzhydryl-3-benzoylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzhydryl compounds such as diphenhydramine, benztropine, and hydroxyzine.
Uniqueness: Unlike other benzhydryl compounds, this compound possesses a benzoylurea moiety, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(benzhydrylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGGTDMTHDJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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